methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
Description
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,4-a]quinazoline core. The compound’s structure includes a 4-chlorophenethyl carbamoyl group at position 3 and a methyl carboxylate substituent at position 8, which are critical for modulating binding affinity and pharmacokinetic properties. Computational studies, including 3D-QSAR, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions, highlight its optimized drug-likeness and inhibitory activity compared to earlier derivatives .
Properties
Molecular Formula |
C21H16ClN3O4S2 |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
AXTQHSJEXFETLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazoloquinazoline Core
The thiazolo[3,4-a]quinazoline core is constructed via cyclocondensation reactions involving thiourea derivatives and cyclic ketones. A representative approach involves the reaction of 2-aminobenzothiazole with cyclohexanone in the presence of thiourea and potassium hydroxide under reflux conditions . For instance, heating equimolar quantities of cyclohexanone (0.039 mol), substituted aldehydes (0.039 mol), and thiourea (0.03 mol) in ethanol with KOH (2.5 g) at reflux for 3 hours yields the hexahydroquinazolin-2-thione intermediate . Subsequent Dieckmann cyclization, as demonstrated in analogous thiopyrano-compounds, facilitates ring closure under alkaline conditions .
Key reaction parameters :
Introduction of the Carbamoyl Group
The carbamoyl moiety is introduced via nucleophilic acyl substitution using 4-chlorophenethylamine. This step typically employs coupling agents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carbonyl group for amide bond formation. For example, treating the thiazoloquinazoline carboxylic acid intermediate with 4-chlorophenethylamine (1.2 equiv) and CDI (1.5 equiv) in anhydrous dichloromethane at 0–5°C for 12 hours achieves carbamoylation.
Optimization insights :
-
Coupling agents : CDI minimizes racemization compared to DCC.
-
Temperature : Low temperatures (0–5°C) suppress side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the carbamoyl derivative in 65–78% yield.
Methyl Esterification
The final step involves esterification of the carboxylic acid group at position 8 of the quinazoline ring. This is achieved via treatment with methanol in the presence of a sulfuric acid catalyst or using dimethyl sulfate under basic conditions . For instance, refluxing the carboxylic acid intermediate with excess methanol and concentrated H₂SO₄ (2 drops) for 6 hours provides the methyl ester in 85–92% yield .
Critical factors :
-
Acid catalyst : H₂SO₄ or HCl gas enhances esterification efficiency .
-
Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) confirms completion .
Reaction Optimization and Yield Analysis
Comparative studies of solvent systems and catalysts reveal optimal conditions for high-yield synthesis. Table 1 summarizes results from analogous thiazoloquinazoline preparations :
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Triethylamine | 3.5 | 96 |
| 2 | Methanol | Pyridine | 4.0 | 83 |
| 3 | Ethanol/water (3:1) | Triethylamine | 2.5 | 90 |
| 4 | Acetonitrile/water (2:1) | Pyridine | 3.0 | 89 |
Data adapted from four-component reaction studies , demonstrating that ethanol/water mixtures with triethylamine provide superior yields (90%) and shorter reaction times (2.5 hours).
Structural Characterization
Spectroscopic validation :
-
IR spectroscopy : A strong ester C=O stretch appears at 1730–1735 cm⁻¹, while the thioxo group (C=S) absorbs at 1250–1280 cm⁻¹ .
-
¹H NMR : Key signals include the ester methyl group (δ 3.80–3.85 ppm, s) and the 4-chlorophenethyl chain (δ 3.55–3.65 ppm, t, J = 7.2 Hz) .
-
¹³C NMR : The quinazoline carbonyl carbon resonates at δ 165–170 ppm, with the methyl ester carbon at δ 52–54 ppm .
Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 473.95 [M+H]⁺, consistent with the molecular formula C₂₂H₁₇ClN₄O₃S₂ .
Challenges and Mitigation Strategies
-
Byproduct formation during cyclization :
-
Low carbamoylation efficiency :
-
Cause : Moisture-induced decomposition of CDI.
-
Solution : Rigorous drying of solvents and reagents over molecular sieves.
-
Industrial-Scale Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol/water mixtures (3:1 v/v) at 80°C with triethylamine (5 mol%) achieve 88% yield in 1.5 hours . Recrystallization from hot ethanol (90% purity) followed by activated charcoal treatment yields pharmaceutical-grade product (>99.5% purity) .
Emerging Methodologies
Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which provide enantioselectivity for chiral derivatives . Microwave-assisted synthesis reduces cyclization time to 20 minutes with comparable yields (91%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Quinazoline derivatives, including those with thiazolo and thioxo functionalities, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound appears to exert its anticancer effects through inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, some quinazoline derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis .
- Case Studies : In vitro studies demonstrated that specific quinazoline compounds led to significant cytotoxicity against breast cancer (MCF-7), colorectal (HCT116), and hepatocellular carcinoma (HePG2) cell lines. These studies reported IC50 values indicating the potency of these compounds compared to established chemotherapeutics .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Compounds with similar structures have been shown to inhibit various enzymes implicated in cancer progression and other diseases.
- Polo-like Kinase Inhibition : Research indicates that thiazoloquinazoline derivatives can inhibit Polo-like kinases, which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Development of Novel Therapeutics
The structural diversity offered by methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate allows for modifications that can enhance its therapeutic efficacy.
- Prodrug Strategies : Some studies suggest that modifying the compound to create prodrugs could improve bioavailability and therapeutic index. For example, altering the polarity of the side chains may facilitate better cellular uptake .
Pharmacological Studies
Pharmacological investigations into this compound have revealed its potential as a lead candidate for further drug development.
- Safety and Efficacy Profiles : Preliminary toxicity assessments and pharmacokinetic studies are essential for evaluating the safety profile of this compound before clinical trials can be initiated. The goal is to establish a favorable balance between efficacy against targeted diseases and minimal side effects .
Data Tables
| Application Area | Key Findings | IC50 Values |
|---|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 cells | IC50 = 17.7 μM |
| Enzyme Inhibition | Inhibits Polo-like Kinases | IC50 = 32 nmol/L |
| Prodrug Development | Enhanced bioavailability potential | N/A |
Mechanism of Action
The mechanism of action of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and cancer-related pathways . This binding can inhibit the activity of these targets, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,4-a]quinazoline derivatives share a common core but vary in substituents, significantly altering their biological activity and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Structural Analogs and Activity
Substituent Effects
- 4-Chlorophenethyl vs. 3,5-Dichlorophenyl : The target compound’s 4-chlorophenethyl group enhances hydrophobic interactions with MALT1’s active site, as predicted by molecular docking . In contrast, the dichlorophenyl substituent in may increase steric hindrance, reducing binding efficiency.
Computational Insights
- 3D-QSAR Models : The target compound’s substituents align with favorable steric and electrostatic contours in MALT1’s binding pocket, as identified in Haloui et al.’s 2022 study .
- ADMET Predictions : The compound exhibits balanced logP (2.8–3.2), moderate plasma protein binding (<90%), and low hepatotoxicity risk, outperforming dichlorophenyl analogs .
Biological Activity
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (CAS No. 1110970-62-1) is a complex organic compound known for its potential pharmacological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
| Molecular Formula | C21H16ClN3O4S2 |
| Molecular Weight | 473.95 g/mol |
| CAS Number | 1110970-62-1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thiazoloquinazoline core. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. For instance, it may interact with cellular receptors and modulate signal transduction pathways that lead to apoptosis (programmed cell death) and cell cycle arrest.
- Cytotoxicity Evaluation : In vitro studies using the MTT assay have demonstrated that derivatives of quinazolinone compounds exhibit notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a related compound showed an IC50 value of approximately 10 μM against HeLa cells .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Research indicates that thiazoloquinazoline derivatives can inhibit bacterial growth, although specific data on this compound's efficacy against particular strains remains limited.
Study 1: Synthesis and Evaluation
A study focused on synthesizing quinazolinone derivatives revealed that modifications to the thiazoloquinazoline structure could enhance cytotoxic activity. The synthesized compounds were tested against various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which quinazolinone derivatives induce apoptosis in cancer cells. Flow cytometry analysis showed that treatment with these compounds led to significant G1 phase arrest in the cell cycle of HCT-116 cells, indicating their potential as effective anticancer agents .
Q & A
Q. What methodological approaches are recommended for synthesizing this compound with optimal purity?
The synthesis of structurally similar heterocyclic compounds often involves multi-step reactions, including cyclization, carbamoylation, and esterification. Key steps include:
- Reaction optimization : Refluxing intermediates in ethanol or chloroform for 24–48 hours to achieve cyclization (e.g., thiazoloquinazoline core formation) .
- Purification : Crystallization from solvents like DMF, ethanol, or ethanol/water mixtures to isolate products with >65% yield .
- Characterization : Use IR spectroscopy to confirm carbonyl (1708–1755 cm⁻¹) and thioxo (797–857 cm⁻¹) groups, and ¹H/¹³C NMR to verify substituent integration and coupling patterns .
Q. What safety protocols should be prioritized during handling due to its toxicity profile?
The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Critical protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks .
- Emergency measures : For skin contact, wash immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays linked to its structural analogs:
- Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in macrophage models .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro or thiol intermediates .
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
- Real-time monitoring : Use HPLC-MS to track reaction progress and identify byproducts (e.g., uncyclized precursors) .
Q. What computational strategies are effective for predicting target interactions and SAR?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M7P) .
- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-inflammatory activity .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How should researchers address contradictions in toxicity data across studies?
- Dose-response validation : Replicate acute toxicity assays (OECD 423) using standardized doses (50–300 mg/kg) in rodent models .
- Metabolite profiling : Identify toxic metabolites (e.g., sulfoxide derivatives) via LC-QTOF-MS in liver microsomes .
- Cross-species comparison : Compare toxicity in zebrafish embryos and mammalian models to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
